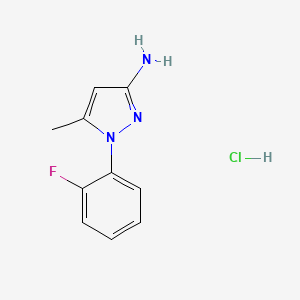

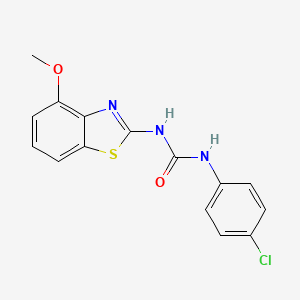

![molecular formula C15H13N5O4S2 B2520671 3-甲基-2-氧代-N-((1-(噻吩-3-基)-1H-1,2,3-三唑-4-基)甲基)-2,3-二氢苯并[d]恶唑-5-磺酰胺 CAS No. 2034613-87-9](/img/structure/B2520671.png)

3-甲基-2-氧代-N-((1-(噻吩-3-基)-1H-1,2,3-三唑-4-基)甲基)-2,3-二氢苯并[d]恶唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a complex molecule that appears to be a derivative of sulfonamide, a group known for its antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the formation of key intermediates such as isoxazolines, as mentioned in the first paper. Aromatic ketones react with aromatic aldehydes in the presence of a catalyst like NaOH to form intermediates like 1,3-diphenylprop-2-en-1-one, which are then further processed with reagents like hydroxylamine hydrochloride and potassium hydroxide to afford isoxazolines . These intermediates can be further reacted with formaldehyde and other reagents to yield various sulfonamide derivatives. The synthesis of the compound would likely follow a similar pathway, involving the formation of a dihydrobenzo[d]oxazole ring and subsequent introduction of the sulfonamide group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, and elemental analysis . X-ray crystallography has also been employed to determine the structure of similar heterocyclic compounds, providing information on bond lengths, angles, and overall molecular conformation . The compound would likely exhibit a complex structure with multiple rings, including a benzoxazole and a triazole ring, and a sulfonamide functional group, which could be analyzed using these techniques to confirm its structure.

Chemical Reactions Analysis

The related compounds synthesized in the papers have been designed to undergo specific reactions, such as the Diels-Alder reaction to form cyclic sulfonamides . The compound , with its triazole and benzoxazole rings, may also be designed to participate in specific chemical reactions, potentially as a ligand in coordination chemistry or as an active pharmaceutical ingredient that interacts with biological targets through mechanisms such as hydrogen bonding or hydrophobic interactions due to its heterocyclic and sulfonamide components.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect properties such as solubility, melting point, and reactivity. The sulfonamide group is known for its bioactive properties, particularly as antimicrobials, which is supported by the antitubercular activity screening mentioned in the first paper . The compound's solubility in various solvents, stability under different conditions, and reactivity with other chemical agents would be key properties to analyze, potentially using computational chemistry methods to predict these properties before experimental validation.

科学研究应用

合成方法

该化合物参与新型合成方法的开发,例如通过分子内 Diels-Alder 反应合成环状磺酰胺。这些反应为创建新的环状磺酰胺铺平了道路,证明了该化合物在创新合成化学方法中的作用 (Greig, Tozer, & Wright, 2001).

抗菌剂

对唑类衍生物的研究,包括磺酰胺桥联 1,2,3-三唑的开发,表明这些化合物具有潜在的抗菌活性。此类研究突出了该化合物在设计和合成新型抗菌剂中的相关性,为对抗微生物耐药性做出了贡献 (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).

抗氧化活性

对亚砜/磺酰胺连接的双(恶二唑)、双(噻二唑)和双(三唑)的抗氧化活性的研究揭示了该化合物在探索新型抗氧化剂中的用途。这项研究提供了该化合物在开发针对氧化应激相关疾病的治疗或补充剂方面的潜力 (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).

眼压降低剂

该化合物已被探索其在局部活性碳酸酐酶抑制剂开发中的作用,特别针对青光眼的治疗。此类研究强调了其在为眼部疾病创造新的治疗选择方面的意义,展示了其在药物开发中的多功能性 (Graham et al., 1989).

分子对接研究

该化合物也一直是分子对接研究的主题,特别是在抗疟疾和 COVID-19 药物发现的背景下。这些研究说明了其在理论和计算化学中识别和优化针对当代健康挑战的潜在候选药物的应用 (Fahim & Ismael, 2021).

作用机制

Target of Action

It’s worth noting that similar compounds have been found to inhibit serotonin and norepinephrine reuptake .

Mode of Action

Related compounds have been reported to interact with their targets by inhibiting the reuptake of serotonin and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect the serotonin and norepinephrine reuptake pathways .

Pharmacokinetics

It’s worth noting that similar compounds have been reported to have excellent enantioselectivity and conversion rates .

Result of Action

Similar compounds have been reported to increase the levels of serotonin and norepinephrine in the brain, which can have various effects on mood and pain perception .

Action Environment

It’s worth noting that similar compounds have been reported to be robust and tolerate a substrate concentration of 30 g/l .

属性

IUPAC Name |

3-methyl-2-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4S2/c1-19-13-6-12(2-3-14(13)24-15(19)21)26(22,23)16-7-10-8-20(18-17-10)11-4-5-25-9-11/h2-6,8-9,16H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUUVLNQZIGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

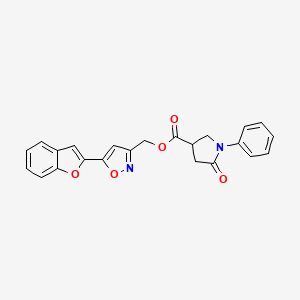

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)

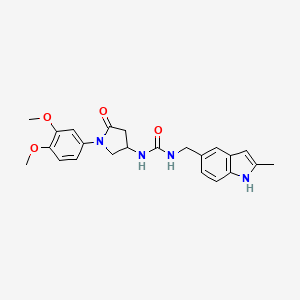

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)

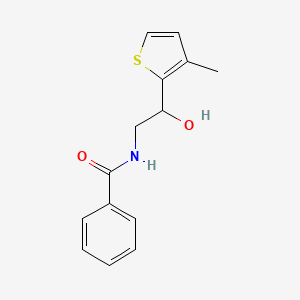

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)